

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine*

Cat. No.: *B557613*

[Get Quote](#)

An In-depth Technical Guide to **(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine**

CAS Number: 157355-81-2

This technical guide provides comprehensive information on **(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine** (Fmoc-D-Thr-OH), a crucial building block in peptide synthesis for research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Fmoc-D-threonine is the N-Fmoc protected form of D-threonine, the unnatural isomer of L-threonine.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group essential for the stepwise synthesis of peptides on a solid support.[2] The use of the D-enantiomer can enhance the stability of the resulting peptide against enzymatic degradation, a desirable characteristic for therapeutic peptides.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-D-threonine.

Property	Value	Source(s)
CAS Number	157355-81-2	[1] [4] [5] [6] [7]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	
Molecular Weight	341.36 g/mol	[4]
Appearance	White to off-white crystalline powder	[7] [8]
Purity (HPLC)	≥97% to ≥99%	[1] [8]
Melting Point	88 - 97 °C	[7] [8]
Optical Rotation [α] _D ²⁰	+14.0 to +17.0° (c=1 in DMF)	[6] [8]
Solubility	Soluble in DMF	
Storage Temperature	0 to 8°C	[8] [9]

Experimental Protocols

Fmoc-D-threonine is primarily utilized in solid-phase peptide synthesis (SPPS) following the Fmoc/tBu strategy. This methodology allows for the efficient and stepwise assembly of a peptide chain on a solid resin support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-threonine.

Materials and Reagents:

- Fmoc-D-threonine
- Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal carboxylic acids)[\[2\]](#)[\[10\]](#)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HBTU, HATU, HCTU)[[10](#)][[11](#)][[12](#)]
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)[[11](#)]
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[[13](#)]
- Cold diethyl ether

Procedure:

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Wash the resin with DMF (3 x 5 mL per gram of resin).
 - Swell the resin in DMF for at least 30-60 minutes.[[10](#)][[13](#)]
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5-20 minutes at room temperature.[[14](#)][[15](#)]
 - Drain the piperidine solution.
 - Repeat the piperidine treatment to ensure complete deprotection.[[13](#)]
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[[11](#)][[13](#)]
- Amino Acid Coupling:

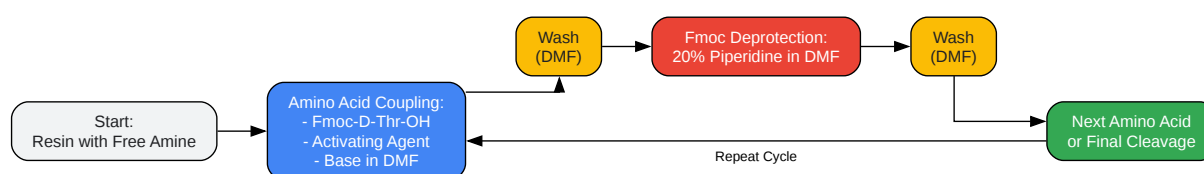
- In a separate vial, dissolve Fmoc-D-threonine (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.[\[11\]](#)
- Add a base (e.g., DIPEA, 6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes at room temperature.[\[11\]](#)
- Add the pre-activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.[\[11\]](#)
- Monitor the reaction completion using a qualitative test such as the Kaiser test.[\[13\]](#)
- Chain Elongation:
 - Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.[\[16\]](#)
 - Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[\[13\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet under vacuum.
- Purification and Analysis:
 - Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[17]

Diagrams and Workflows

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of Fmoc-based solid-phase peptide synthesis.

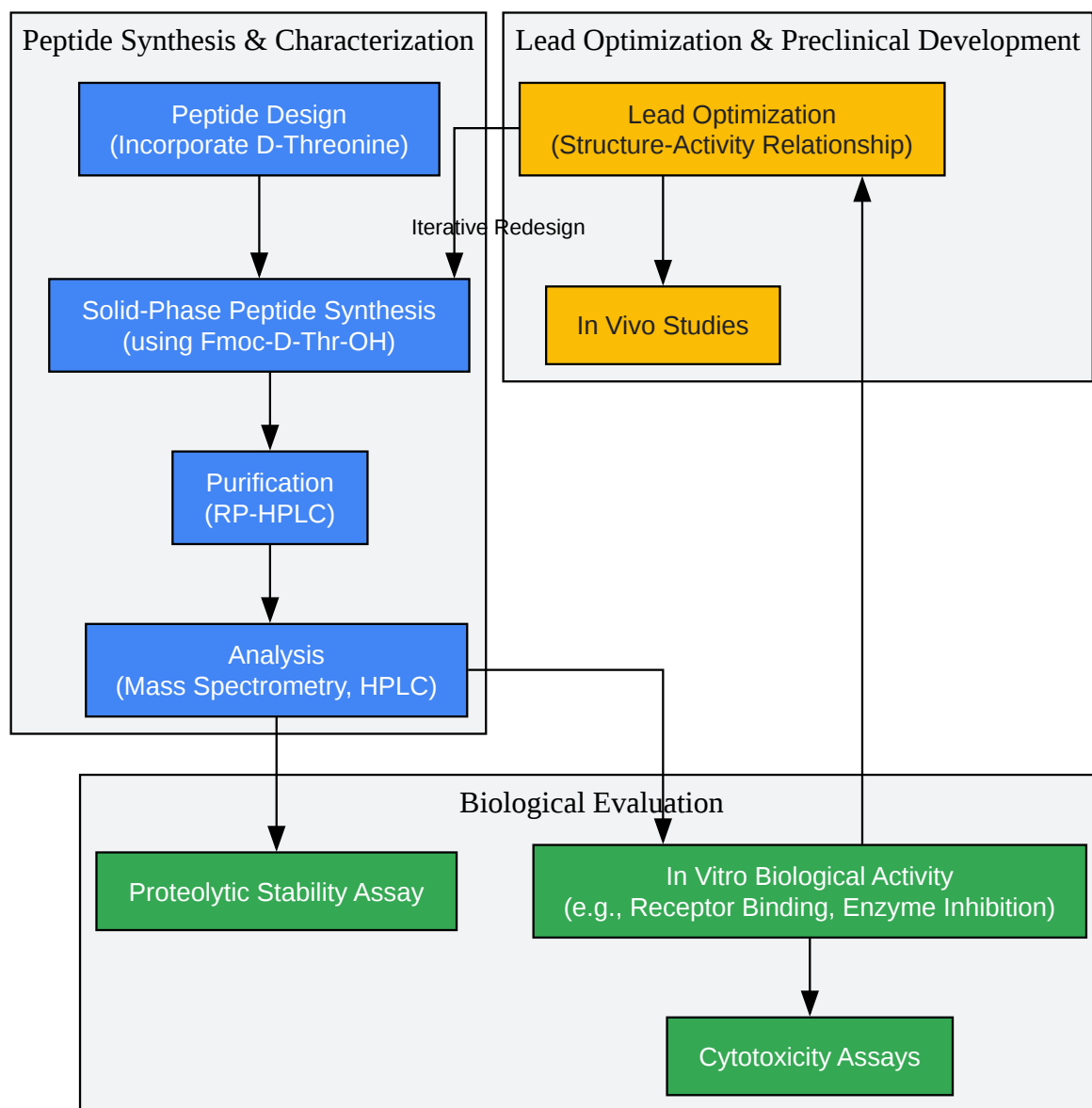


[Click to download full resolution via product page](#)

A diagram of the iterative Fmoc-SPPS cycle.

Workflow for Peptide-Based Drug Discovery

This diagram outlines the general workflow for utilizing Fmoc-D-threonine in the discovery and development of novel peptide therapeutics.



[Click to download full resolution via product page](#)

A workflow for peptide drug discovery using Fmoc-D-threonine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-D-THR-OH | 157355-81-2 [chemicalbook.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. 157355-81-2 Fmoc-D-Thr-OH·nH₂O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 5. aksci.com [aksci.com]
- 6. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-threonine | 157355-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557613#9h-fluoren-9-yl-methoxy-carbonyl-d-threonine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com